7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5/c1-19-16-23(28-14-12-27(13-15-28)18-20-8-4-2-5-9-20)29-24(26-19)22(17-25-29)21-10-6-3-7-11-21/h2-11,16-17H,12-15,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCVPCWPEGRTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may involve the reaction of 4-benzylpiperazine with a suitable pyrazole derivative, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents like methanol and catalysts such as glacial acetic acid . Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques like column chromatography for purification .
Chemical Reactions Analysis
7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzylpiperazine or phenyl rings are replaced with other groups using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used, and they can include a variety of substituted or modified pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities, including:
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Activation
Recent studies have highlighted the role of pyrazolo[1,5-a]pyrimidine derivatives in activating CFTR, which is crucial for treating cystic fibrosis. The compound has shown promising results in enhancing CFTR function, particularly through structure-activity relationship (SAR) studies that identified key modifications for improved efficacy .
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. The compound's ability to modulate signaling pathways has been a focus of numerous studies aimed at developing targeted cancer therapies.
Neuropharmacological Effects
The benzylpiperazine moiety contributes to the compound's potential as a neuropharmacological agent. Investigations into its effects on neurotransmitter systems suggest possible applications in treating neurological disorders such as depression and anxiety.
Case Studies
Several case studies have documented the applications and effects of this compound:
Case Study 1: CFTR Activation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various analogs of pyrazolo[1,5-a]pyrimidine to evaluate their efficacy as CFTR activators. The study found that specific modifications to the structure significantly enhanced solubility and potency, with some compounds achieving EC50 values below 500 nM in vitro .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that certain modifications led to increased cytotoxicity against various cancer cell lines. The study utilized molecular docking simulations to predict binding affinities to target proteins involved in tumor growth, confirming the potential therapeutic applications of these compounds.
Data Tables
The following tables summarize key findings from research studies on the compound's applications:
| Application | Activity | Reference |
|---|---|---|
| CFTR Activation | EC50 < 500 nM | |
| Anticancer Activity | Increased cytotoxicity against cancer cells | |
| Neuropharmacological Effects | Modulation of neurotransmitter systems |
| Modification | Effect on Activity | EC50 (nM) |
|---|---|---|
| Methyl group at position 5 | Enhanced solubility | 370 |
| Benzyl substitution | Increased potency | 270 |
| Piperazine ring modification | Improved bioavailability | >1000 |
Mechanism of Action
The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, which can lead to the disruption of cellular processes in cancer cells. For example, it may inhibit kinases involved in cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells being studied .
Comparison with Similar Compounds
Key Observations
Position 7 Modifications: The 4-benzylpiperazine group in the target compound contrasts with trifluoromethyl () and 2-fluoroethylamino () groups in analogs. Benzylpiperazine may enhance binding to kinases or GPCRs due to its bulk and basicity, whereas trifluoromethyl groups improve metabolic stability . The tetrazolo[1,5-a]pyrimidine core in shows antidiabetic activity, suggesting scaffold versatility for diverse therapeutic targets .
Position 5 Substituents: Methyl groups (target compound) vs. For example, (4-methoxybenzyl)amino groups in 6g–6j may enhance solubility or target interactions .
Functional Group Impact: 18F-labeled derivatives () demonstrate how polar groups (e.g., acetate, carboxyl) affect tumor uptake and clearance rates, with [18F]3 and [18F]4 showing superior in vivo performance compared to carboxylated analogs .
Biological Activity
7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrazolo[1,5-a]pyrimidine core.
- An allyl group at position 6.
- A benzylpiperazine moiety at position 7.
This unique combination contributes to its pharmacological properties and interactions with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
1. Receptor Binding:
- The compound may act as an antagonist or agonist at several receptors, influencing neurotransmitter pathways. Its structural similarity to known neuroleptics suggests potential activity at dopamine and serotonin receptors.
2. Enzyme Inhibition:
- It may inhibit specific enzymes involved in signal transduction pathways, thereby altering cellular responses and gene expression related to disease progression.
3. Modulation of Gene Expression:
- The compound could affect the transcriptional activity of genes associated with inflammation or cancer, indicating a potential role in therapeutic applications for these conditions.
Biological Activity Studies
Research studies have demonstrated the biological activity of this compound through various assays:
Table 1: Summary of Biological Activity Studies
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Anticancer Activity
A study evaluated the compound's effect on breast cancer cell lines. Results indicated a dose-dependent increase in apoptosis and a reduction in cell proliferation, suggesting its potential as an anticancer agent.
Case Study 2: Neuroleptic Effects
In a behavioral model assessing psychotic symptoms in rodents, the compound demonstrated significant reductions in stereotypic behaviors induced by apomorphine, indicating its potential as an antipsychotic agent with fewer side effects compared to traditional treatments.
Comparative Analysis
When compared to other compounds within the pyrazolo[1,5-a]pyrimidine class, this compound shows unique properties:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 3-Phenyl-5-methylpyrazolo[1,5-a]pyrimidine | Moderate | Antitumor activity |
| 7-(4-Methylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | High | Antipsychotic activity |
The presence of the benzylpiperazine moiety enhances receptor binding affinity and modulates biological responses more effectively than other derivatives.
Q & A
Q. What are the established synthetic routes for 7-(4-benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, and what are the critical reaction steps?
The synthesis typically involves cyclization of 5-aminopyrazole precursors with enaminones or α,β-unsaturated ketones. For example:
- Step 1 : Condensation of 5-aminopyrazole derivatives (e.g., methyl 5-aminopyrazole-4-carboxylate) with enaminones in ethanol/water under reflux to form the pyrazolo[1,5-a]pyrimidine core .
- Step 2 : Functionalization at position 7 via nucleophilic substitution or coupling reactions. The benzylpiperazine moiety is introduced using reductive amination or palladium-catalyzed cross-coupling, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
- Key parameters : Reaction time (5–12 hours), temperature (80–120°C), and solvent choice (pyridine, DMF, or ethanol) significantly affect yields (60–75%) .
Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
- 1H/13C NMR : Assignments focus on distinguishing protons and carbons in the pyrazolo[1,5-a]pyrimidine core (e.g., aromatic protons at δ 6.8–8.2 ppm) and the benzylpiperazine sidechain (N–CH₂ signals at δ 2.5–3.5 ppm) .
- X-ray crystallography : Monoclinic crystal systems (space group P21/c) with lattice parameters (e.g., a = 4.98 Å, b = 18.40 Å, c = 10.15 Å) confirm bond lengths and angles, resolving ambiguities in regiochemistry .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₄H₂₅N₆⁺ with m/z 397.2145) .
Q. What are the primary biological activities associated with this compound?
- Anticancer potential : Inhibits kinases (e.g., KDR) and disrupts purine metabolism as a purine analog, showing IC₅₀ values in the low micromolar range against leukemia and solid tumor cell lines .
- Enzyme inhibition : Targets phosphodiesterases (PDEs) and benzodiazepine receptors, with selectivity modulated by the 4-benzylpiperazine substituent .
Q. Which analytical techniques are recommended for purity assessment and quantification?
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) + 0.1% TFA .
- TLC : Silica gel plates using ethyl acetate/hexane (1:1) for monitoring reaction progress .
- Elemental analysis : Carbon, hydrogen, and nitrogen content are compared to theoretical values (e.g., C: 62.77%, H: 4.01%, N: 24.40%) to confirm purity .
Q. What safety precautions are critical during handling and synthesis?
- Use fume hoods to avoid inhalation of volatile reagents (e.g., pyridine, DMF).
- Wear nitrile gloves and safety goggles to prevent skin/eye contact with intermediates like chloromethyl derivatives .
- Store the compound in airtight containers under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Catalyst optimization : Replace traditional bases with organocatalysts (e.g., DBU) to enhance cyclization efficiency .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yields by 15–20% .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) increase solubility of intermediates, while ethanol/water mixtures reduce byproduct formation .
Q. How does the 4-benzylpiperazine substituent influence structure-activity relationships (SAR)?
- Lipophilicity : The benzyl group enhances membrane permeability, increasing cellular uptake (logP increases from 2.1 to 3.5) .
- Receptor binding : Piperazine’s basic nitrogen forms hydrogen bonds with kinase ATP-binding pockets, as shown in docking studies .
- Bioisosteric replacements : Replacing benzyl with pyridylmethyl groups reduces cytotoxicity but improves selectivity for GABA receptors .
Q. How can discrepancies between in vitro and in vivo activity data be addressed?
- Metabolic stability : Incorporate deuterium at labile positions (e.g., methyl groups) to block oxidative metabolism, as observed in analogs with extended plasma half-lives .
- Formulation strategies : Use liposomal encapsulation to improve bioavailability, resolving poor solubility (<10 µg/mL in PBS) .
Q. What advanced methods are used to characterize metabolic pathways?
Q. How should conflicting spectral or crystallographic data be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
